molecular formula C6H9N3O B2379763 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde oxime CAS No. 412958-82-8

1,5-Dimethyl-1H-pyrazole-4-carbaldehyde oxime

Cat. No.: B2379763
CAS No.: 412958-82-8
M. Wt: 139.158
InChI Key: RJGHWNWWHSWHIN-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-pyrazole-4-carbaldehyde oxime is a chemical compound with the molecular formula C6H8N2O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1H-pyrazole-4-carbaldehyde oxime can be synthesized through the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as potassium hydroxide. The reaction typically takes place in a solvent like methanol at an elevated temperature .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-pyrazole-4-carbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitriles or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1,5-Dimethyl-1H-pyrazole-4-carbaldehyde oxime has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-5-phenoxy-4-carboxaldehyde oxime: Similar in structure but with a phenoxy group instead of a dimethyl group.

    5-Chloropyrazole-4-carboxaldehyde: Contains a chlorine atom instead of a dimethyl group.

Uniqueness

1,5-Dimethyl-1H-pyrazole-4-carbaldehyde oxime is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxime group allows for versatile chemical transformations, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

(NE)-N-[(1,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-5-6(4-8-10)3-7-9(5)2/h3-4,10H,1-2H3/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGHWNWWHSWHIN-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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